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Introduction

ladademstat (ORY-1001) is a pioneering, orally bioavailable small molecule inhibitor of Lysine-
Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic enzyme implicated in the
pathogenesis of various cancers. Developed by Oryzon Genomics, ladademstat represents a
promising therapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) and
small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the
molecular structure, physicochemical and pharmacological properties, mechanism of action,
and key experimental protocols related to ladademstat.

Molecular Structure and Physicochemical
Properties

ladademstat is a potent and selective covalent inhibitor of LSD1.[1] Its chemical and physical
properties are summarized below.
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Identifier Value Reference

trans-N1-((1R,2S)-2-
IUPAC Name phenylcyclopropyl)-1,4- [2]

cyclohexanediamine

Chemical Formula C15H22N2 [3]
Molecular Weight 230.35 g/mol [3]
CAS Number 1431304-21-0 (parent) [4]
1431326-61-2 5]
(dihydrochloride)
Development Codes ORY-1001, RG-6016 [2]
Physicochemical Property Value Reference
Solubility (Dihydrochloride

Water: 60 mg/mL [5]
Salt)
DMSO: 25 mg/mL (with )

heating)

Pharmacological Properties

ladademstat's primary pharmacological effect is the potent and selective inhibition of LSD1.
This inhibition is irreversible and occurs through covalent binding to the flavin adenine
dinucleotide (FAD) cofactor of the enzyme.[6]
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Pharmacological

Value Assay/Method Reference
Parameter
LSD1 IC50 <20 nM [7]
12 nmol/L (mean) AlphaScreen™ assay [8]
o >1000-fold vs. LSD2,
Selectivity [5]

MAO-A, MAO-B

] ) Irreversible, covalent
Mechanism of Action o [6]
inhibitor of LSD1

Pharmacokinetics

(Human)
Half-life 40-100 hours Phase | Clinical Trial [1]
Tmax 4-8 hours Phase | Clinical Trial [1]

Mechanism of Action

ladademstat exhibits a dual mechanism of action, targeting both the enzymatic and scaffolding
functions of LSD1.

e Enzymatic Inhibition: ladademstat covalently binds to the FAD cofactor in the catalytic
center of LSD1, thereby blocking its demethylase activity. This leads to an increase in the
methylation of histone H3 at lysine 4 (H3K4), resulting in the altered expression of genes
involved in cell differentiation and tumor suppression.[2]

 Disruption of Protein-Protein Interactions: The binding of ladademstat to LSD1 also causes
a steric hindrance that disrupts the interaction of LSD1 with its binding partners.[9]

o In Acute Myeloid Leukemia (AML), ladademstat disrupts the interaction between LSD1
and Growth Factor Independent 1 (GFI1). This complex is crucial for the repression of
genes that promote myeloid differentiation. By disrupting this interaction, ladademstat
promotes the differentiation of leukemic blasts.[9][10]

o In Small Cell Lung Cancer (SCLC), ladademstat impairs the binding of LSD1 to
Insulinoma-associated protein 1 (INSM1). This leads to the reactivation of the NOTCH
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signaling pathway, which is a tumor suppressor in this context, resulting in the suppression
of SCLC tumorigenesis.[9][11]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by ladademstat.
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Caption: ladademstat disrupts the LSD1-GFI1 complex in AML, leading to myeloid
differentiation.
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Caption: ladademstat restores NOTCH1 expression in SCLC, leading to tumor suppression.

Experimental Protocols
LSD1 Enzymatic Activity Assay (AlphaScreen™)

This protocol is adapted from a study investigating the in vitro efficacy of ladademstat.[3]
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Materials:

o 384-well Optiplates

o Assay buffer

 Biotinylated histone H3 peptide substrate

e Recombinant human LSD1 enzyme

» ladademstat

e Anti-Mouse Acceptor beads

o Primary antibody against demethylated substrate
» Streptavidin-coated Donor beads

e AlphaScreen microplate reader

Procedure:

Prepare serial dilutions of ladademstat in assay buffer containing 3.3% DMSO.

e In a 384-well Optiplate, add 3 pL of the diluted ladademstat to 4 pL of LSD1 enzyme
solution.

 Incubate for 30 minutes at room temperature.

« Initiate the enzymatic reaction by adding 3 uL of the histone H3 peptide substrate.
e Incubate for 60 minutes at room temperature.

e Add a mixture of the primary antibody and Anti-Mouse Acceptor beads.
 Incubate for 60 minutes at room temperature in the dark.

o Add Streptavidin-coated Donor beads.
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Incubate for 30 minutes at room temperature in the dark.
Read the plate on an AlphaScreen microplate reader.
Calculate the percentage of LSD1 activity relative to a no-inhibitor control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
ladademstat concentration and fitting the data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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